2-(4-Azidophenyl)-6-methylbenzothiazole
Description
2-(4-Azidophenyl)-6-methylbenzothiazole is a benzothiazole derivative featuring a para-azidophenyl substituent and a methyl group at the 6-position of the benzothiazole core. The azide (-N₃) group confers unique reactivity, enabling applications in bioorthogonal chemistry (e.g., click reactions for bioconjugation) .
Properties
IUPAC Name |
2-(4-azidophenyl)-6-methyl-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4S/c1-9-2-7-12-13(8-9)19-14(16-12)10-3-5-11(6-4-10)17-18-15/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDLXRUGKUKJGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Substituents and Functional Properties
- Azide vs. Methoxy/Amino Groups: The azide group in this compound enables bioorthogonal reactions (e.g., with alkynes via Cu-catalyzed azide-alkyne cycloaddition), making it valuable for labeling biomolecules . In contrast, methoxy and amino groups facilitate electronic modulation (methoxy as electron donor, amino as hydrogen-bond donor) for fluorescence or drug design . The amino group in 2-(4-aminophenyl) analogs allows further functionalization (e.g., sulfonamide formation for antimicrobial agents) , whereas azides prioritize conjugation over derivatization.
Physical and Spectral Properties
Table 2: Comparative Physical Data
- Melting Points: The methoxy derivative exhibits a higher melting point (~120°C) compared to the amino analog (194.8°C), likely due to stronger intermolecular interactions (e.g., hydrogen bonding in amino compounds) . Azide-containing compounds may exhibit lower thermal stability due to the labile N₃ group .
- Spectral Signatures: Azides show distinct IR absorption at ~2100–2150 cm⁻¹ , while methoxy and amino groups are identified via $ ^1H $-NMR (e.g., δ 3.87 for OCH₃ , δ 6.5–7.5 for NH₂ ).
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